molecular formula C13H15N3O8 B14650120 Hexyl 2,4,6-trinitrobenzoate CAS No. 53848-89-8

Hexyl 2,4,6-trinitrobenzoate

Cat. No.: B14650120
CAS No.: 53848-89-8
M. Wt: 341.27 g/mol
InChI Key: YANKOEPFGMJKND-UHFFFAOYSA-N
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Description

Hexyl 2,4,6-trinitrobenzoate is an ester derivative of 2,4,6-trinitrobenzoic acid, where the hydroxyl group of the acid is replaced by a hexyl alkoxy group. For example, ethyl 2,4,6-trinitrobenzoate is synthesized by reacting substituted benzoic acid with ethyl mercuric hydroxide in alcohol, forming white plates with a melting point (m.p.) of 164°C . This compound likely shares similar reactivity and nitro-group-driven stability characteristics, though its physical properties would vary due to the hexyl chain.

Properties

CAS No.

53848-89-8

Molecular Formula

C13H15N3O8

Molecular Weight

341.27 g/mol

IUPAC Name

hexyl 2,4,6-trinitrobenzoate

InChI

InChI=1S/C13H15N3O8/c1-2-3-4-5-6-24-13(17)12-10(15(20)21)7-9(14(18)19)8-11(12)16(22)23/h7-8H,2-6H2,1H3

InChI Key

YANKOEPFGMJKND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Hexyl 2,4,6-trinitrobenzoate typically involves the esterification of 2,4,6-trinitrobenzoic acid with hexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Hexyl 2,4,6-trinitrobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hexyl 2,4,6-trinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexyl 2,4,6-trinitrobenzoate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved in its action include oxidative stress and the modulation of enzyme activities .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key data for Hexyl 2,4,6-trinitrobenzoate and related compounds, based on evidence:

Compound Name CAS Number Molecular Formula Melting Point (°C) Phase Transition Enthalpy (kJ/mol) Notable Characteristics
Ethyl 2,4,6-trinitrobenzoate Not provided C₉H₇N₃O₈ 164 - White plates; decomposes at 165°C
Hexadecyl 2,4,6-trinitrobenzoate 53848-86-5 C₂₃H₃₅N₃O₈ - 18.6 (at 349.3 K) Phase transition at ~76°C
2,4,6-Trinitrotoluene (TNT) 118-96-7 C₇H₅N₃O₆ 80.1 - Explosive; methyl substituent
Hexyl benzoate Not provided C₁₃H₁₈O₂ - - Woody-green odor

Key Observations:

  • Alkyl Chain Length Effects : Ethyl 2,4,6-trinitrobenzoate (C₂) has a higher melting point (164°C) compared to hexadecyl 2,4,6-trinitrobenzoate (C₁₆), which undergoes a phase transition at ~76°C . This suggests longer alkyl chains reduce thermal stability, likely due to decreased crystal lattice energy.
  • Nitro Substitution vs. Non-Nitro Esters: Hexyl benzoate (a non-nitro analog) exhibits a pleasant woody-green odor , whereas nitro-substituted derivatives like TNT and ethyl/hexadecyl 2,4,6-trinitrobenzoates are associated with explosive or reactive properties .
  • Comparison with TNT : TNT (2,4,6-trinitrotoluene) shares the 2,4,6-trinitro substitution pattern but features a methyl group instead of an ester. Its lower melting point (80.1°C) and explosive nature highlight the destabilizing effect of the methyl group compared to bulkier ester substituents .

Chemical Reactivity and Stability

  • Thermal Decomposition : Ethyl 2,4,6-trinitrobenzoate decomposes at 165°C to form ethylmercuric 2,4,6-trinitrophenyl (yellow needles, m.p. 86°C) . Similar decomposition pathways may occur in hexyl derivatives, though the longer chain could alter reaction kinetics.
  • Phase Transitions : Hexadecyl 2,4,6-trinitrobenzoate exhibits a phase transition enthalpy of 18.6 kJ/mol at 349.3 K (~76°C), indicating lower thermal stability compared to the ethyl analog .

Functional and Application Differences

  • Explosive Potential: TNT’s well-documented explosive properties suggest that 2,4,6-trinitrobenzoate esters may also exhibit energetic behavior, though ester groups could modulate sensitivity.
  • Odor and Volatility: Non-nitro esters like hexyl benzoate are valued for their pleasant odors in fragrances , whereas nitro derivatives are less volatile and more chemically reactive.

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